molecular formula C6H8BrN3O B13807648 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-40-4

2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B13807648
CAS No.: 88723-40-4
M. Wt: 218.05 g/mol
InChI Key: PAVHIJXMYDYXKN-UHFFFAOYSA-N
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Description

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) involves its interaction with specific molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: A related compound with similar structural features.

    2-Bromo-4-methylimidazole: Another imidazole derivative with bromine substitution.

    2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: A compound with a thienyl group instead of an imidazole ring.

Uniqueness

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is unique due to its specific substitution pattern and the presence of both bromine and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88723-40-4

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H8BrN3O/c1-8-6-9-3-4(10-6)5(11)2-7/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

PAVHIJXMYDYXKN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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